molecular formula C13H13NO2 B8506074 Methyl 2-(5-quinolyl)propanoate

Methyl 2-(5-quinolyl)propanoate

Cat. No.: B8506074
M. Wt: 215.25 g/mol
InChI Key: JVWXGTMDCFTBFV-UHFFFAOYSA-N
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Description

Methyl 2-(5-quinolyl)propanoate is a methyl ester derivative featuring a quinoline moiety substituted at the 5-position of the aromatic ring and a propanoate group. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which enables π-π interactions and hydrogen bonding.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-quinolin-5-ylpropanoate

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)10-5-3-7-12-11(10)6-4-8-14-12/h3-9H,1-2H3

InChI Key

JVWXGTMDCFTBFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=NC2=CC=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Propanoate Derivatives

The synthesis and analysis of propanoate derivatives are exemplified in , where 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) was quantified via ¹H-NMR after derivatization with 4-fluorophenylhydrazine . Key differences include:

  • Functional Groups: Compound 23 contains a hydrazone-modified propanoate, while the target compound retains a methyl ester.
  • NMR Challenges: The methyl group in 23 (δ 1.91 ppm) contrasts with typical ester methyl signals (δ 3.5–3.7 ppm), suggesting distinct analytical considerations for Methyl 2-(5-quinolyl)propanoate.

(b) Heterocyclic Moieties

describes a pyridine- and pyrimidine-containing compound synthesized using p-toluenesulfonic acid in 2-propanol . Compared to quinoline, pyridine lacks the fused benzene ring, reducing aromatic stability and π-stacking capacity. This structural difference may influence reactivity in cross-coupling reactions or solubility in polar solvents.

(c) Quantitative Techniques

Ethyl viologen was employed in as an internal standard for NMR quantification due to its distinct low- and high-field signals (δ 1.56, 8.40, 8.99 ppm) . This approach could address integration inaccuracies for this compound, particularly if overlapping signals arise from the quinoline ring (e.g., aromatic protons at δ 7.0–9.0 ppm).

Limitations of Available Evidence

The provided sources lack direct data on this compound, necessitating caution in extrapolating findings from structurally distinct compounds. Key gaps include:

  • Synthetic Routes: No information on the target compound’s preparation (e.g., esterification conditions, catalysts).
  • Physicochemical Data : Melting points, solubility, or stability data are absent.
  • Biological or Functional Studies: No evidence of applications in catalysis or pharmacology.

Hypothetical Data Table (Based on Indirect Evidence)

Property This compound 2-(2-(4-Fluorophenyl)hydrazono)propanoate (23) Pyridine/Pyrimidine Derivative ()
Core Structure Quinoline + propanoate ester Hydrazone-modified propanoate Pyridine/pyrimidine heterocycles
Key NMR Signals Hypothetical: δ 3.6 (ester CH₃) δ 1.91 (CH₃), δ 6.65 (ergothioneine) Not reported in
Synthetic Conditions Unknown Derivatization with 4-fluorophenylhydrazine p-toluenesulfonic acid in 2-propanol
Quantitative Method Potential use of ethyl viologen Ethyl viologen as internal standard Not applicable

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